6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-naphthalen-2-yl-2-oxochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-17-8-9-19-15(11-17)12-18(21(24)26-19)20(23)22-16-7-6-13-4-2-3-5-14(13)10-16/h2-12H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUNGCUUZGHXNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as salicylaldehyde and an appropriate ketone under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Naphthyl Group: The naphthyl group can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using naphthylboronic acid or a naphthyl halide.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine, such as naphthylamine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 388.4 g/mol. Its structure features a chromene core with methoxy and naphthyl substituents, which contribute to its biological activity.
Research indicates that 6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibits various biological activities:
-
Anticancer Activity
- The compound has shown promising results against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). Studies have demonstrated that it induces apoptosis and cell cycle arrest in these cells, making it a candidate for further development as an anticancer agent.
- Mechanisms of Action :
- Induction of Apoptosis : The compound promotes apoptosis through mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.
-
Antimicrobial Activity
- The compound exhibits antibacterial activity against various pathogens, including E. coli and S. aureus. Its potential antifungal properties are also under investigation.
- The mechanism involves interaction with bacterial membranes, disrupting their integrity.
-
Chemical Sensing
- Recent studies suggest that this compound can serve as a fluorescent probe for detecting metal ions, particularly copper(II) ions in aqueous solutions. This application has implications for environmental monitoring and chemical sensing technologies.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against human cancer cell lines using the XTT assay. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents like etoposide.
Case Study 2: Antimicrobial Properties
In a separate study, the compound's antibacterial effects were tested against clinical isolates of Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) that supports its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-methoxy-N-naphthalen-2-yl-1H-indole-2-carboxamide: A similar compound with an indole core instead of a chromene core.
1-(6-Methoxynaphthalen-2-yl)ethanone: A related compound with a different functional group arrangement.
Uniqueness
6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. Its chromene core, combined with the methoxy and naphthyl groups, provides a unique scaffold for further chemical modifications and exploration in various research fields.
Biological Activity
6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide, with the CAS number 683249-33-4, is a compound belonging to the class of chromene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
The molecular formula of this compound is C21H15NO4, with a molecular weight of 345.3 g/mol. The compound features a methoxy group and a naphthalene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 683249-33-4 |
| Molecular Formula | C21H15NO4 |
| Molecular Weight | 345.3 g/mol |
Anticancer Activity
Recent studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance, a related compound, 4-hydroxy-N-(naphthalen-1-yl)-2-oxo-2H-chromene-3-carboxamide (MCC1734), has shown promise in overcoming multidrug resistance (MDR) in cancer treatment. It was found to induce apoptosis in cancer cells by triggering mitochondrial dysfunction and excessive reactive oxygen species (ROS) production . The mechanism includes:
- Cell Cycle Arrest : MCC1734 caused G2/M phase arrest.
- Apoptosis Induction : Activation of apoptotic pathways was confirmed through flow cytometry.
- ER Stress Activation : The compound activated endoplasmic reticulum (ER) stress markers such as p-PERK and CHOP.
These findings suggest that this compound may share similar mechanisms of action, warranting further investigation into its anticancer potential.
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored. Studies indicate that these compounds exhibit significant activity against various pathogens, including resistant strains of bacteria. For example:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus.
- Biofilm Inhibition : The compounds were effective in reducing biofilm formation, which is crucial for treating chronic infections .
- Synergistic Effects : Certain derivatives showed enhanced activity when combined with traditional antibiotics like ciprofloxacin.
Study on Anticancer Activity
A study involving MCC1734 reported its effects on both sensitive and MDR cell lines, demonstrating comparable sensitivity in both cases . This suggests that this compound could be a viable candidate for further development in cancer therapies.
Study on Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, various chromene derivatives were assessed for their ability to inhibit bacterial growth and biofilm formation. Results indicated that these compounds not only inhibited bacterial growth effectively but also reduced biofilm formation significantly compared to standard treatments .
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the positions of methoxy, naphthyl, and chromene moieties, while Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) and carboxamide (CONH) bonds. For crystallographic analysis, X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) resolves atomic coordinates and thermal displacement parameters. Discrepancies in crystallographic data can be mitigated by iterative refinement cycles and validation tools within the SHELX suite .
Q. How is 6-methoxy-N-(naphthalen-2-yl)-2-oxo-2H-chromene-3-carboxamide typically synthesized?
A common approach involves coupling 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminonaphthalene via carbodiimide-mediated amidation (e.g., EDC/HOBt). Reaction optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (60–80°C), and catalyst loading. Post-synthesis purification employs column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .
Q. What preliminary biological screening assays are relevant for this compound?
In vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines) and antimicrobial disk diffusion tests are standard. Dose-response curves (IC50/MIC values) and selectivity indices (compared to non-cancerous cells) provide initial activity profiles. Enzymatic inhibition studies (e.g., kinase or protease assays) may identify mechanistic targets .
Advanced Research Questions
Q. How can conflicting biological activity data across studies be resolved?
Discrepancies in IC50 values or target specificity often arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., SPR for binding affinity) can validate results. Statistical tools like Bland-Altman plots or hierarchical clustering identify outliers .
Q. What strategies optimize the compound’s bioavailability and metabolic stability?
Structural modifications, such as introducing electron-withdrawing groups on the naphthyl ring or replacing the methoxy group with a trifluoromethyl moiety, enhance metabolic resistance. In silico ADMET prediction tools (e.g., SwissADME) guide rational design, while in vivo pharmacokinetic studies in rodent models assess half-life and clearance rates .
Q. How do crystallographic disorder and twinning affect structural refinement?
SHELXL’s TWIN and BASF commands model twinned data, while PART instructions resolve disorder in the naphthyl or chromene groups. High-resolution datasets (≤1.0 Å) and Hirshfeld surface analysis improve electron density maps. Contradictions between experimental and DFT-optimized geometries may require reevaluation of hydrogen-bonding networks .
Q. What experimental designs mitigate side reactions during synthesis?
Competing esterification or dimerization can be suppressed by using anhydrous solvents, controlled stoichiometry (1:1.2 molar ratio of acid to amine), and microwave-assisted synthesis for faster kinetics. Real-time monitoring via TLC or LC-MS identifies intermediates, enabling rapid optimization .
Q. How is structure-activity relationship (SAR) analyzed for chromene derivatives?
Comparative studies with analogs (e.g., nitro-, chloro-, or methyl-substituted naphthyl groups) quantify substituent effects on bioactivity. 3D-QSAR models (CoMFA/CoMSIA) map electrostatic and steric fields, while molecular docking (AutoDock Vina) predicts binding modes to targets like topoisomerase II or COX-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
